molecular formula C18H15N5O2 B2660609 2-benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 2415512-33-1

2-benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2660609
CAS No.: 2415512-33-1
M. Wt: 333.351
InChI Key: ITIWHOVJPNHXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic compound that incorporates multiple functional groups, including a triazole, oxadiazole, and pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might start with the preparation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in a suitable solvent like DMSO . The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or amines.

Mechanism of Action

The mechanism of action of 2-benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its combination of multiple heterocyclic rings, which provides a versatile scaffold for chemical modifications and potential biological activities. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-18-22-10-4-7-14(17-19-15(21-25-17)13-8-9-13)16(22)20-23(18)11-12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIWHOVJPNHXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.